6,7-Dimethyl-8-ribityllumazine-d6
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Overview
Description
6,7-Dimethyl-8-ribityllumazine-d6: is a deuterated derivative of 6,7-Dimethyl-8-ribityllumazine, a compound that serves as a precursor in the biosynthesis of riboflavin (vitamin B2). This compound is notable for its role in the formation of lumazine proteins, which are fluorescent accessory proteins involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-8-ribityllumazine-d6 involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate. This reaction is catalyzed by the enzyme lumazine synthase . The reaction conditions typically involve an aqueous environment at a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound is achieved through biotechnological processes that utilize genetically engineered microorganisms. These microorganisms are designed to overexpress lumazine synthase, thereby increasing the yield of the desired compound. The process involves fermentation, followed by extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-8-ribityllumazine-d6 primarily undergoes condensation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation and Reduction: These reactions may involve common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride, depending on the desired transformation.
Major Products: The major product formed from the condensation reaction is 6,7-Dimethyl-8-ribityllumazine, which can further be converted into riboflavin through the action of riboflavin synthase .
Scientific Research Applications
Chemistry: 6,7-Dimethyl-8-ribityllumazine-d6 is used as a model compound in studies of enzyme mechanisms, particularly those involving lumazine synthase and riboflavin synthase .
Biology: In biological research, this compound is used to study the biosynthesis of riboflavin and its role in cellular metabolism. It is also employed in fluorescence studies due to its ability to form lumazine proteins .
Medicine: Research into the medical applications of this compound includes its potential use in drug delivery systems and as a fluorescent marker in diagnostic imaging .
Industry: In the industrial sector, this compound is utilized in the production of riboflavin supplements and as a fluorescent probe in various analytical techniques .
Mechanism of Action
6,7-Dimethyl-8-ribityllumazine-d6 exerts its effects through its role as a precursor in the biosynthesis of riboflavin. The compound is acted upon by lumazine synthase, which catalyzes its conversion into 6,7-Dimethyl-8-ribityllumazine. This intermediate is then further processed by riboflavin synthase to produce riboflavin . The molecular targets involved in this pathway include the enzymes lumazine synthase and riboflavin synthase, which facilitate the necessary chemical transformations .
Comparison with Similar Compounds
6,7-Dimethyl-8-ribityllumazine: The non-deuterated form of the compound, which serves the same biological functions but lacks the deuterium atoms.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it a valuable tool in both biochemical research and industrial applications .
Properties
Molecular Formula |
C13H18N4O6 |
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Molecular Weight |
332.34 g/mol |
IUPAC Name |
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6,7-bis(trideuteriomethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1/i1D3,2D3 |
InChI Key |
SXDXRJZUAJBNFL-XFWHDNTMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C |
Origin of Product |
United States |
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